3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Orthogonally Protected Amino Acids : This compound is used in the synthesis of orthogonally protected amino acids, which are useful for the syntheses of edeine analogs, demonstrating its utility in complex organic synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Enantioselective Synthesis : It plays a role in the enantioselective synthesis of neuroexcitant analogs, highlighting its importance in creating stereochemically pure compounds (Pajouhesh et al., 2000).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : The compound is involved in asymmetric syntheses of piperidinedicarboxylic acid derivatives, indicating its role in producing chiral molecules (Xue et al., 2002).
Synthesis of Thiadiazole Derivatives with Antimicrobial Activity : Its derivatives have been synthesized for evaluating antimicrobial activities, demonstrating its potential in medicinal chemistry (Pund et al., 2020).
Preparation of Aminopiperidine and Azepane Derivatives : Research shows its use in the preparation of aminopiperidine and azepane derivatives, indicating its versatility in organic synthesis (Kadyrov & Tok, 2021).
N-tert-Butoxycarbonylation of Amines : It is used in the N-tert-butoxycarbonylation of amines, an important process in protecting amine groups during synthesis (Heydari et al., 2007).
Catalysis in Oxidative Alkenol Cyclization : The compound's derivatives have been studied as catalysts for oxidative cyclization in organic reactions (Dönges et al., 2014).
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPZAVQZGHJWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660825 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(piperidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-32-9 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(piperidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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